molecular formula C11H19F2N B12080182 N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine

Katalognummer: B12080182
Molekulargewicht: 203.27 g/mol
InChI-Schlüssel: GENJUHAYIVMOMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C₁₁H₁₉F₂N and a molecular weight of 203.27 g/mol . This compound is characterized by the presence of a cyclobutanamine group attached to a difluorocyclohexylmethyl moiety. It is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 4,4-difluorocyclohexylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles such as halides and alkoxides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(4-Fluorocyclohexyl)methyl]cyclobutanamine
  • N-[(4,4-Difluorocyclohexyl)methyl]cyclopentanamine
  • N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine

Uniqueness

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine is unique due to the presence of both a difluorocyclohexyl group and a cyclobutanamine moiety. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. The difluorocyclohexyl group enhances its stability and reactivity, while the cyclobutanamine moiety provides a unique structural framework for various applications .

Eigenschaften

Molekularformel

C11H19F2N

Molekulargewicht

203.27 g/mol

IUPAC-Name

N-[(4,4-difluorocyclohexyl)methyl]cyclobutanamine

InChI

InChI=1S/C11H19F2N/c12-11(13)6-4-9(5-7-11)8-14-10-2-1-3-10/h9-10,14H,1-8H2

InChI-Schlüssel

GENJUHAYIVMOMU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)NCC2CCC(CC2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.